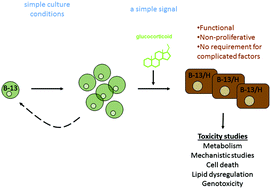An expandable donor-free supply of functional hepatocytes for toxicology
Toxicology Research Pub Date: 2015-01-28 DOI: 10.1039/C4TX00214H
Abstract
The B-13 cell is a readily expandable rat pancreatic acinar-like cell that differentiates on simple plastic culture substrata into replicatively-senescent hepatocyte-like (B-13/H) cells in response to glucocorticoid exposure. B-13/H cells express a variety of liver-enriched and liver-specific genes, many at levels similar to hepatocytes in vivo. Furthermore, the B-13/H phenotype is maintained for at least several weeks in vitro, in contrast to normal hepatocytes which rapidly de-differentiate under the same simple – or even under more complex – culture conditions. The origin of the B-13 cell line and the current state of knowledge regarding differentiation to B-13/H cells are presented, followed by a review of recent advances in the use of B-13/H cells in a variety of toxicity endpoints. B-13 cells therefore offer Toxicologists a cost-effective and easy to use system to study a range of toxicologically-related questions. Dissecting the mechanism(s) regulating the formation of B-13/H cell may also increase the likelihood of engineering a human equivalent, providing Toxicologists with an expandable donor-free supply of functional rat and human hepatocytes, invaluable additions to the tool kit of in vitro toxicity tests.

Recommended Literature
- [1] Electronic and steric effects on the rate of the traceless Staudinger ligation†
- [2] Operating interfaces to synthesize L10-FePt@Bi-rich nanoparticles by modifying the heating process†
- [3] Chemistry of vegetable physiology and agriculture
- [4] Liquid crystalline dendrimers
- [5] The ligand exchange kinetics of a five-co-ordinate cobalt(II) complex
- [6] Strained calcite crystals from amorphous calcium carbonate containing an organic molecule†
- [7] Iterative synthesis of acenesvia homo-elongation†
- [8] Back cover
- [9] A flash photolysis and stopped-flow spectroscopy study of 3′,4′-dihydroxy-7-O-β-d-glucopyranosyloxyflavylium chloride, an anthocyanin analogue exhibiting efficient photochromic properties
- [10] LDH nanocages synthesized with MOF templates and their high performance as supercapacitors†

Journal Name:Toxicology Research
Research Products
-
CAS no.: 2260-00-6
-
CAS no.: 12737-04-1
-
CAS no.: 5578-73-4
-
1,4-Naphthalenedione, 5-nitro-
CAS no.: 17788-47-5









